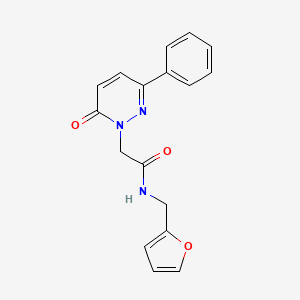
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a furan ring and a pyridazine core, which are known for their diverse pharmacological properties. Its molecular formula is C15H14N4O2 with a molecular weight of approximately 270.3 g/mol. The unique combination of functional groups in this compound suggests a variety of potential interactions with biological targets.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and stability. |
| Pyridazine Core | Provides a framework for biological activity. |
| Acetamide Moiety | Enhances solubility and bioavailability. |
Antiinflammatory Properties
Recent studies have highlighted the potential of pyridazine derivatives, including this compound, as selective inhibitors of cyclooxygenase-2 (COX-2). COX-2 is an enzyme implicated in inflammation and pain pathways.
Case Studies
- COX-2 Inhibition : A study reported that similar pyridazine compounds exhibited IC50 values ranging from 15.50 nM to 17.70 nM for COX-2 inhibition, demonstrating superior efficacy compared to traditional NSAIDs like celecoxib (IC50 = 17.79 nM) . This suggests that this compound may possess comparable or enhanced anti-inflammatory properties.
- Mechanism of Action : The mechanism involves binding to the active site of COX enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound indicate potential effectiveness against various bacterial strains. The presence of the furan ring enhances its interaction with microbial targets.
Research Findings
Research has shown that compounds with similar structural motifs can exhibit broad-spectrum antimicrobial activity, potentially making this compound a candidate for further development as an antimicrobial agent.
Other Biological Activities
The compound has also been studied for other biological activities, including:
- Antioxidant Properties : The furan moiety may contribute to free radical scavenging abilities, which can protect cells from oxidative stress.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including:
- Condensation Reactions : Combining furan derivatives with pyridazinone precursors.
- Purification Techniques : Utilizing chromatography methods to isolate the desired product.
Synthetic Route Overview
| Step | Description |
|---|---|
| Step 1 | Synthesis of pyridazinone precursor |
| Step 2 | Reaction with furan derivative under controlled conditions |
| Step 3 | Purification through column chromatography |
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(18-11-14-7-4-10-23-14)12-20-17(22)9-8-15(19-20)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZHLTWQXMVCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














